2-(Propanoylamino)benzamide
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Overview
Description
2-(Propanoylamino)benzamide is an organic compound with the molecular formula C10H12N2O2. It belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group. This compound is characterized by the presence of a benzamide moiety substituted with a propanoylamino group.
Mechanism of Action
Target of Action
Benzamide derivatives have been reported to exhibit antifungal properties by targeting the lipid-transfer protein sec14 .
Biochemical Pathways
Benzamide derivatives have been associated with the inhibition of fungal lipid-transfer proteins . This suggests that 2-(Propanoylamino)benzamide may potentially influence lipid transfer and related biochemical pathways.
Result of Action
Benzamide derivatives have been associated with the inhibition of fungal lipid-transfer proteins , suggesting that this compound may have similar effects.
Biochemical Analysis
Molecular Mechanism
Benzamide derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzamide derivatives are known to undergo various transformations over time, including stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Benzamide derivatives have been studied in animal models, and their effects can vary with dosage .
Metabolic Pathways
Benzamide derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Benzamide derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Benzamide derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Propanoylamino)benzamide can be synthesized through various methods. One common approach involves the reaction of 2-aminobenzamide with propanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Another method involves the use of isatoic anhydride as a starting material. Isatoic anhydride reacts with propanoyl chloride to form the corresponding this compound derivative . This method can be carried out under both conventional and microwave-assisted conditions, with the latter offering a more time-efficient synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Propanoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives of the benzamide moiety.
Scientific Research Applications
2-(Propanoylamino)benzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used as a starting material for various chemical syntheses.
Propanamide: A simple amide with a propanoyl group, used in organic synthesis and as a solvent.
2-Aminobenzamide: A precursor in the synthesis of 2-(Propanoylamino)benzamide, with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide moiety with a propanoylamino group allows for unique interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-(propanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-9(13)12-8-6-4-3-5-7(8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHPOHVCFWVZBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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